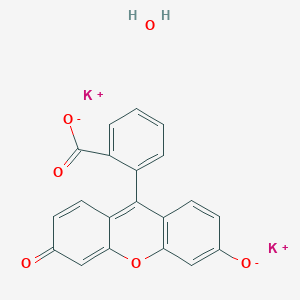
Uranine K hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uranine K hydrate, also known as sodium fluorescein, is a water-soluble dye that exhibits bright green fluorescence under ultraviolet light. It is widely used in various scientific and industrial applications due to its distinct fluorescent properties. The compound is a derivative of fluorescein and is often used as a tracer in hydrology, environmental studies, and the oil and gas industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Uranine K hydrate is typically synthesized through the reaction of phthalic anhydride with resorcinol in the presence of a dehydrating agent such as zinc chloride. The reaction is carried out under high temperatures, leading to the formation of fluorescein. This fluorescein is then converted to its sodium salt form, resulting in this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the initial synthesis of fluorescein followed by its neutralization with sodium hydroxide to form the sodium salt. The final product is then purified and crystallized to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Uranine K hydrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different fluorescent compounds.
Reduction: The compound can be reduced under specific conditions to alter its fluorescent properties.
Substitution: Substitution reactions can occur at the aromatic rings of this compound, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products Formed:
Oxidation: Formation of oxidized fluorescein derivatives.
Reduction: Reduced forms of fluorescein with altered fluorescence.
Substitution: Various substituted fluorescein derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Uranine K hydrate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent tracer in various chemical reactions and processes.
Biology: Employed in fluorescence microscopy and flow cytometry to stain cells and tissues.
Medicine: Utilized in diagnostic procedures such as angiography to visualize blood vessels.
Industry: Applied in the oil and gas industry to trace fluid movements and detect leaks.
Wirkmechanismus
The mechanism of action of uranine K hydrate involves its ability to absorb light at specific wavelengths and emit fluorescence. The compound’s molecular structure allows it to interact with light, causing electrons to become excited and then return to their ground state, emitting light in the process. This fluorescence is used to track and visualize various processes in scientific research .
Vergleich Mit ähnlichen Verbindungen
Rhodamine B: Another fluorescent dye with similar applications but different spectral properties.
Eosin Y: A dye used in histology with distinct staining characteristics.
Fluorescein Isothiocyanate: A derivative of fluorescein used for labeling proteins and other biomolecules.
Uniqueness of Uranine K Hydrate: this compound is unique due to its high water solubility, strong fluorescence, and stability under various conditions. These properties make it particularly suitable for use in aqueous environments and in applications requiring long-term stability .
Eigenschaften
IUPAC Name |
dipotassium;2-(3-oxido-6-oxoxanthen-9-yl)benzoate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O5.2K.H2O/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;;;/h1-10,21H,(H,23,24);;;1H2/q;2*+1;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAAYTHQSZYMEK-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)[O-])C(=O)[O-].O.[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12K2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














